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Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Impact resistance Transparent thermoplastics Material selection

Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol (CAS 25971‑63‑5), the interfacial phosgenation product of bisphenol A and phosgene, is the foundational thermoplastic polycarbonate (PC) resin backbone that delivers an unmatched combination of optical clarity, extreme impact resistance, and thermal stability. This CAS registry number identifies the generic bisphenol A polycarbonate polymer used across thousands of commercial grades; however, performance is not uniform—meaningful differentiation arises from molecular weight, end‑cap chemistry, and manufacturing route, all of which critically influence end‑use suitability.

Molecular Formula (C₁₈H₂₀O₃)n . (HCl)n
Molecular Weight 284.35
CAS No. 25971-63-5
Cat. No. B1147626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
CAS25971-63-5
Synonyms4,4’-Isopropylidenediphenol Polyester with Phosgene;  4,4’-(1-methylethylidene)bisphenol Polymer with Carbonic Dichloride;  2,2-(4-Hydroxyphenyl)propane-phosgene Copolymer;  2,2-Bis(4-hydroxyphenyl)propane-carbonyl Dichloride Copolymer;  2,2-Bis(4-hydro
Molecular Formula(C₁₈H₂₀O₃)n . (HCl)n
Molecular Weight284.35
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(Cl)Cl
InChIInChI=1S/C15H16O2.CCl2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-10,16-17H,1-2H3;
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonyl Dichloride–Bisphenol A Copolymer (CAS 25971-63-5): Essential Procurement Specifications for Polycarbonate Resin Selection


Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol (CAS 25971‑63‑5), the interfacial phosgenation product of bisphenol A and phosgene, is the foundational thermoplastic polycarbonate (PC) resin backbone that delivers an unmatched combination of optical clarity, extreme impact resistance, and thermal stability . This CAS registry number identifies the generic bisphenol A polycarbonate polymer used across thousands of commercial grades; however, performance is not uniform—meaningful differentiation arises from molecular weight, end‑cap chemistry, and manufacturing route, all of which critically influence end‑use suitability [1].

Why Not All CAS 25971‑63‑5 Polycarbonate Grades Are Interchangeable: A Procurement Risk Overview


Two resins sharing CAS 25971‑63‑5 can differ in melt‑flow rate by more than an order of magnitude [1], in notched Izod impact strength by up to 40 % solely due to molecular‑weight variation [2], and in impact‑fluidity balance depending on end‑cap chemistry [3]. Substituting a generic “polycarbonate” without specifying these structural variables risks catastrophic brittle failure in safety‑critical applications, unacceptable warpage in precision optics, or processing incompatibility in high‑speed injection molding. The evidence below quantifies these differences and demonstrates why procurement decisions must be guided by grade‑specific property data rather than by CAS number alone.

Quantitative Differentiation Evidence for CAS 25971‑63‑5 Polycarbonate Resin Selection


Notched Izod Impact Strength of Polycarbonate vs. Competing Transparent Polymers

Polycarbonate (CAS 25971‑63‑5) delivers a notched Izod impact strength of 600–850 J/m at 23 °C, which is approximately 30‑ to 50‑fold higher than that of polymethyl methacrylate (PMMA, 15–25 J/m) and approximately 10‑fold higher than that of polyethylene terephthalate glycol (PETG, 60–90 J/m) [1]. Even tempered glass (≈700 J/m) shatters upon failure, whereas PC absorbs energy without fragmentation, making it the preferred choice for applications where ductile failure is mandatory.

Impact resistance Transparent thermoplastics Material selection

Continuous-Use Temperature and Flame Rating of Polycarbonate vs. PMMA and PETG

Standard bisphenol A polycarbonate (CAS 25971‑63‑5) exhibits a continuous‑use temperature of approximately 115 °C, which is 35 °C higher than PMMA (80 °C) and 45 °C higher than PETG (70 °C) [1]. Furthermore, flame‑retardant PC grades achieve a UL 94 V‑0 rating, while PMMA and PETG are typically limited to HB, providing a decisive advantage for electrical and electronic applications that must meet stringent fire‑safety standards.

Thermal stability Flame retardancy Electrical enclosures

Molecular Weight Drives a 7 °C HDT Shift and 40 % Izod Impact Variation in Polycarbonate

When the weight‑average molecular weight (Mw) of bisphenol A polycarbonate is increased from 27,500 to 97,060 g/mol, the heat deflection temperature (HDT) rises by 7 °C, while tensile strength decreases by 5 %, flexural strength decreases by 8 %, and notched Izod impact strength decreases by 40 % [1]. This inverse relationship between HDT and impact toughness means that a single CAS number covers materials with fundamentally different performance envelopes; procurement without specifying molecular weight range risks selecting a resin that is either too brittle or thermally inadequate.

Molecular weight Heat deflection temperature Mechanical properties

End‑Cap Chemistry Modulates the Impact–Fluidity Balance in Polycarbonate

Polycarbonates end‑capped with 4‑tert‑octylphenol or 4‑α‑cumylphenol exhibit superior impact strength and a better balance of fluidity, thermal resistance, and impact resistance compared to commercially standard PCs end‑capped with 4‑tert‑butylphenol [1]. While precise numerical differences depend on molecular weight and test conditions, the directional effect is consistent: bulkier end‑cap groups enhance energy dissipation during impact without sacrificing melt processability, as demonstrated by dynamic mechanical analysis.

End‑capping Impact strength Melt fluidity

High‑Value Application Scenarios for CAS 25971‑63‑5 Polycarbonate Based on Quantitative Differentiation


Ballistic‑Resistant and Safety Glazing

Where polycarbonate delivers 30–50 × the impact strength of PMMA and absorbs energy without shattering, it is the mandatory choice for bullet‑resistant windows, riot shields, and machine guards [1]. No other transparent thermoplastic combines this level of impact protection with 88–90 % light transmission.

High‑Temperature Electrical and Electronic Enclosures

With a continuous‑use temperature of 115 °C (35–45 °C above PMMA and PETG) and UL 94 V‑0 capability, flame‑retardant PC grades are uniquely suited for circuit‑breaker housings, EV battery components, and LED luminaires that must meet IEC 60695 fire‑safety norms without secondary coatings [1].

Extrusion‑Grade Sheet and Profile for Thermoforming

Higher‑molecular‑weight polycarbonate (Mw > 50,000) provides the melt strength essential for sheet extrusion and thermoforming. Although the HDT gain of 7 °C over a low‑Mw grade is modest, the improved hydrolysis and solvent resistance documented for high‑Mw PC justifies its selection for outdoor glazing and chemical‑exposure environments [2].

Injection‑Molded Optical Lenses and Thin‑Wall Electronics

For DVD/CD substrates, smartphone lens covers, and thin‑wall connectors requiring both high mold‑flow length and impact resistance, grades with optimized end‑cap chemistry (e.g., 4‑tert‑octylphenol or 4‑α‑cumylphenol termination) offer a superior impact–fluidity balance over conventional tert‑butylphenol‑capped resins [3].

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